3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline
Description
Properties
CAS No. |
939757-92-3 |
|---|---|
Molecular Formula |
C10H11ClFN |
Molecular Weight |
199.65 g/mol |
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
HQWTVQHZKSLPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 3-chloro-4-fluoroaniline
Three main synthetic routes to 3-chloro-4-fluoroaniline have been reported, starting from different raw materials:
| Method | Starting Material | Key Steps | Comments |
|---|---|---|---|
| 1 | 3,4-dichloronitrobenzene | Fluorine displacement, reduction | Uses potassium or cesium fluoride salts; moderate cost and toxicity control needed |
| 2 | 4-chloronitrobenzene | Superchlorination, fluorine displacement, reduction | Chlorination step involves toxic chlorine gas, difficult control |
| 3 | Fluorobenzene | Nitration, chlorination, reduction | Expensive raw material, higher cost route |
The most industrially favorable method uses 3,4-dichloronitrobenzene as the starting material with fluorine displacement by fluoride salts followed by catalytic hydrogenation reduction to the aniline (free base or hydrochloride salt).
Fluorine Displacement Step
- React 3,4-dichloronitrobenzene with potassium monofluoride or cesium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Conditions: reflux for about 5 hours with stirring.
- Result: selective displacement of chlorine at the 4-position by fluorine to yield 3-chloro-4-fluoronitrobenzene.
- Yield: 86-90%.
Reduction to 3-chloro-4-fluoroaniline
- Catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using 10% palladium on carbon (Pd-C) catalyst.
- Solvent: methanol.
- Conditions: room temperature, hydrogen atmosphere, 6 hours.
- Yield: ~90%, purity >99.5% by HPLC.
- Alternative catalyst: 1% Pt/C catalyst under hydrogen pressure (0.1–5 MPa) at 50–100 °C for 1–10 hours, yielding >94% product with >99.5% purity.
Salification (Optional)
- The free base 3-chloro-4-fluoroaniline can be converted to its hydrochloride salt by treatment with HCl gas in an appropriate solvent.
- This salt form is more stable for storage and handling.
Introduction of the Cyclopropylmethyl Group on the Aniline Nitrogen
After obtaining 3-chloro-4-fluoroaniline, the next step is the alkylation of the aniline nitrogen with a cyclopropylmethyl group to form 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline .
Typical Alkylation Methods
- Nucleophilic substitution (alkylation) of aniline with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
- Common bases: potassium carbonate (K2CO3), sodium hydride (NaH), or other suitable bases.
- Solvents: polar aprotic solvents such as acetonitrile, DMF, or DMSO.
- Temperature: room temperature to moderate heating (25–80 °C).
- Reaction time: several hours to overnight.
Reaction Scheme
$$
\text{3-chloro-4-fluoroaniline} + \text{cyclopropylmethyl halide} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline}
$$
Purification
- After reaction completion, the mixture is typically quenched with water.
- The product is extracted into an organic solvent (e.g., ethyl acetate).
- Purification by recrystallization or chromatography yields the pure substituted aniline.
Summary of Preparation Methodology
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Fluorine displacement | 3,4-dichloronitrobenzene + KF or CsF, DMSO/DMF, reflux 5 h | 86–90 | - | Selective substitution at 4-position |
| Catalytic hydrogenation | Pd-C or Pt/C, MeOH, H2 atmosphere, RT to 100 °C, 1–10 h | 90–96 | >99.5 | High selectivity, mild conditions |
| N-alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide/chloride, base, solvent, 25–80 °C | 75–90* | >98* | Typical alkylation, conditions vary by protocol |
*Yields and purities for the N-alkylation step are estimated based on analogous aniline alkylations; specific data for this exact compound are limited in public patents but follow common organic synthesis principles.
Research Findings and Industrial Perspectives
- The use of 3,4-dichloronitrobenzene as a starting material is favored industrially due to cost-effectiveness and better control of reaction conditions compared to routes involving fluorobenzene or superchlorination.
- Catalytic hydrogenation using 1% Pt/C catalyst under controlled hydrogen pressure and temperature offers a scalable, efficient, and environmentally friendlier alternative to traditional iron powder reductions.
- The fluorine displacement step using cesium fluoride provides higher yields but at a higher reagent cost compared to potassium fluoride.
- Alkylation of aniline derivatives with cyclopropylmethyl halides is a well-established method, allowing for straightforward introduction of the cyclopropylmethyl substituent with high selectivity.
- The overall synthetic sequence balances cost, yield, purity, and environmental considerations, making it suitable for large-scale production of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline.
Chemical Identifiers and Structural Information
| Parameter | Value |
|---|---|
| Molecular Formula | C10H11ClFN |
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline |
| SMILES | C1CC1CNC2=CC(=C(C=C2)Cl)F |
| InChI Key | KDCUXRMTHICERZ-UHFFFAOYSA-N |
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., acyl chlorides).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The cyclopropylmethyl group distinguishes 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline from analogs with different N-substituents. Key comparisons include:
Key Observations :
Environmental Impact and Degradation
Crystallographic and Structural Insights
- N-(Trimethoxybenzylidene)-3-chloro-4-fluoroaniline: Crystallizes in a monoclinic system (P2₁/n) with non-planar geometry stabilized by van der Waals interactions .
- N-(2-Hydroxybenzylidene)-3-chloro-4-fluoroaniline : Planar structure with antiperiplanar arrangement (C1-N-C7-C1′ torsional angle = 178°) and Cl···Cl interactions .
- The cyclopropylmethyl group in the target compound likely disrupts planarity, affecting crystal packing and intermolecular interactions compared to Schiff bases .
Biological Activity
3-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound characterized by its unique structure, which includes a chloro group, a fluoro group, and a cyclopropylmethyl substituent on the nitrogen atom. This compound belongs to the class of anilines and has gained attention for its potential biological activities. Research into its pharmacological properties is ongoing, and this article aims to summarize the current understanding of its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular structure of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline can be represented as follows:
- Chemical Formula : CHClF N
- Molecular Weight : 215.67 g/mol
The presence of both halogens (chlorine and fluorine) in its structure significantly influences its chemical properties, which may enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific activities of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline are still under investigation, but preliminary studies suggest potential efficacy in:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antiviral Activity : Investigations into related aniline derivatives have indicated potential antiviral properties against influenza viruses .
- Anticancer Activity : Some structural analogs have been studied for their ability to inhibit cancer cell proliferation through various pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline. The following table summarizes findings from related studies on structural modifications and their impact on biological potency:
| Compound Name | Structural Features | Biological Activity | Potency (IC) |
|---|---|---|---|
| 3-Chloro-4-fluoroaniline | Chlorine and fluorine on phenyl ring | Moderate antibacterial | 5.0 µM |
| N-(Cyclopropylmethyl)-4-fluoroaniline | Fluorine substituent only | Low activity | >10 µM |
| 3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline | Bromine instead of chlorine | Altered reactivity | 7.5 µM |
| 2-Chloro-N-(cyclopropylmethyl)-4-fluoroaniline | Chlorine at different position | Variable activity | 6.0 µM |
The unique combination of substituents in 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline may impart distinctive chemical reactivity and biological activity compared to its analogs.
Interaction Studies
Interaction studies involving 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline focus on its binding affinity and mechanism of action with various biological targets, such as proteins and enzymes. Techniques employed in these studies include:
- Molecular Docking : Used to predict the binding orientation of the compound within target proteins.
- Enzyme Inhibition Assays : To assess the compound's ability to inhibit specific enzymes associated with disease pathways.
- Cell-Based Assays : Evaluating cytotoxicity and overall cellular effects.
These methodologies are essential for elucidating how modifications in the compound's structure affect its biological efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution, where 4-fluoroaniline reacts with cyclopropylmethyl chloride in the presence of a base (e.g., NaH or K₂CO₃). Alternative routes may involve acylation followed by reduction steps .
- Characterization : Purity is validated using HPLC-MS (for molecular weight confirmation) and ¹⁹F/¹H NMR spectroscopy to verify substituent positions. X-ray crystallography (where feasible) provides definitive structural confirmation .
Q. How does the electronic structure of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline influence its reactivity?
- The electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. The cyclopropylmethyl group introduces steric effects and may stabilize intermediates via hyperconjugation. Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .
Advanced Research Questions
Q. What metabolic pathways are observed for 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline in mammalian systems?
- Key Pathways :
- N-Acetylation: Formation of acetylated metabolites, enhancing excretion.
- Hydroxylation: Oxidative metabolism at the cyclopropylmethyl group or aromatic ring, followed by sulfation or glucuronidation .
- Analytical Methods :
- HPLC-ICPMS tracks chlorine-containing metabolites via ³⁵Cl detection.
- ¹⁹F-NMR quantifies fluorinated metabolites non-destructively .
Q. How can computational methods resolve contradictions in experimental data on this compound’s stability?
- Density Functional Theory (DFT) : Models bond dissociation energies and transition states to predict degradation pathways (e.g., hydrolysis of the cyclopropylmethyl group). Compare with experimental thermogravimetric analysis (TGA) or accelerated stability studies .
- Case Study : Discrepancies in thermal stability between batch syntheses can be analyzed using DFT to identify impurities or catalytic effects from residual bases .
Q. What advanced oxidation processes (AOPs) are effective in degrading 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline in wastewater?
- Methods :
- UV/H₂O₂ : Generates hydroxyl radicals to cleave the aromatic ring.
- Electro-Fenton : Targets chlorine substituents for dehalogenation.
Methodological Considerations
Critical Analysis of Contradictory Data
- Stereochemical Effects : Variability in biological activity (e.g., antimicrobial assays) may arise from unresolved stereoisomers. Chiral HPLC or circular dichroism (CD) can isolate and characterize enantiomers .
- Environmental Persistence : Conflicting half-life data in soil vs. aquatic systems require site-specific studies on microbial consortia and organic matter content .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
